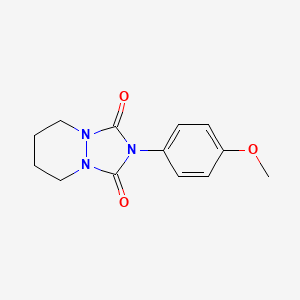

1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, 2-(4-methoxyphenyl)tetrahydro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, 2-(4-methoxyphenyl)tetrahydro- is a heterocyclic compound that features a triazole ring fused to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, 2-(4-methoxyphenyl)tetrahydro- typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the intermediate hydrazone, which then undergoes cyclization to yield the target compound.

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, 2-(4-methoxyphenyl)tetrahydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the triazole or pyridazine rings.

Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic ring or the heterocyclic core.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced triazole or pyridazine rings.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: Biologically, 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, 2-(4-methoxyphenyl)tetrahydro- has shown promise as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains. It is also being studied for its potential anticancer properties, with research indicating its ability to induce apoptosis in cancer cells.

Medicine: In medicine, this compound is being investigated for its anti-inflammatory and analgesic effects. It has the potential to be developed into new therapeutic agents for the treatment of inflammatory diseases and pain management.

Industry: Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, 2-(4-methoxyphenyl)tetrahydro- involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis. In anticancer applications, it induces apoptosis through the activation of caspases and the mitochondrial pathway. The compound’s anti-inflammatory effects are mediated by the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Comparison with Similar Compounds

1H-(1,2,4)Triazolo(1,2-a)pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridazine ring.

1H-(1,2,4)Triazolo(1,2-a)benzimidazole: Features a benzimidazole ring fused to the triazole ring.

1H-(1,2,4)Triazolo(1,2-a)quinoxaline: Contains a quinoxaline ring fused to the triazole ring.

Uniqueness: 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, 2-(4-methoxyphenyl)tetrahydro- is unique due to its specific fusion of the triazole and pyridazine rings, which imparts distinct chemical and biological properties. Its methoxyphenyl substituent further enhances its activity and selectivity in various applications, making it a valuable compound for research and development in multiple fields.

Biological Activity

The compound 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, 2-(4-methoxyphenyl)tetrahydro- is a heterocyclic structure that has attracted attention due to its diverse biological activities. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H12N4O2

- Molecular Weight : 232.25 g/mol

- IUPAC Name : 2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione

Synthesis

The synthesis typically involves the cyclization of appropriate hydrazine derivatives with dicarbonyl compounds under specific conditions. The reaction may utilize bases like sodium ethoxide to facilitate cyclization in an inert atmosphere to minimize side reactions.

Anticancer Activity

Several studies have highlighted the anticancer properties of triazolo-pyridazine derivatives. For instance:

- In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

- A derivative exhibited IC50 values of 0.83 μM against A549 and 0.15 μM against MCF-7 cells, indicating potent activity .

Antimicrobial Activity

Research indicates that compounds with similar structural motifs possess antimicrobial properties. The presence of the methoxy group enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate bacterial membranes.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes:

- It shows potential as a kinase inhibitor , which is critical in cancer therapy due to the role of kinases in cell signaling pathways that regulate cell growth and division .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Binding : It may bind to the active sites of enzymes such as kinases and proteases, inhibiting their activity.

- Cell Cycle Arrest : Studies suggest that it can induce G2/M phase arrest in cancer cells, leading to apoptosis through pathways involving tubulin polymerization disruption .

Case Studies

Properties

CAS No. |

58744-11-9 |

|---|---|

Molecular Formula |

C13H15N3O3 |

Molecular Weight |

261.28 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione |

InChI |

InChI=1S/C13H15N3O3/c1-19-11-6-4-10(5-7-11)16-12(17)14-8-2-3-9-15(14)13(16)18/h4-7H,2-3,8-9H2,1H3 |

InChI Key |

PZMKCJIGBFUGHN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)N3CCCCN3C2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.